molecular formula C9H12Cl2N2O2 B2480988 methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride CAS No. 2089277-85-8

methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride

Cat. No.: B2480988
CAS No.: 2089277-85-8
M. Wt: 251.11
InChI Key: HCPHVJODSIHWAT-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of β-enamino imide with aromatic aldehydes and malononitrile under basic conditions . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.

    Cyclization: β-enamino imide, aromatic aldehydes, and malononitrile under basic conditions.

Major Products

The major products formed from these reactions include various functionalized pyrrolo[3,4-b]pyridine derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit specific kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7;;/h2-3,10H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHVJODSIHWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CNC2)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-85-8
Record name methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride
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